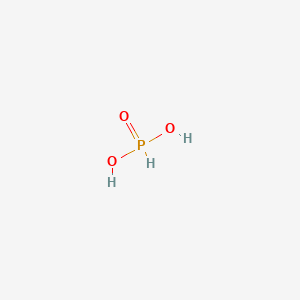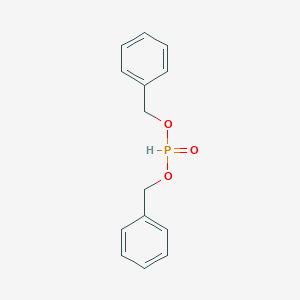
Phenylmethoxyphosphonoyloxymethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylmethoxyphosphonoyloxymethylbenzene is an organic compound with the molecular formula C14H15O3P. It is a phosphonate ester, which is a class of compounds known for their diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by the presence of a phosphonoyl group attached to a benzene ring through a methoxy linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenylmethoxyphosphonoyloxymethylbenzene typically involves the reaction of benzyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzyl phosphonate, which is then methylated using methyl iodide (CH3I) to yield the final product. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production. The use of automated systems also minimizes human error and enhances safety during the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Phenylmethoxyphosphonoyloxymethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the phosphonate ester into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Amino or thiol-substituted phosphonates.
Aplicaciones Científicas De Investigación
Phenylmethoxyphosphonoyloxymethylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases and kinases.
Medicine: Research is ongoing to explore its use as a prodrug for delivering active pharmaceutical ingredients in a controlled manner.
Industry: It is utilized in the development of flame retardants and plasticizers for enhancing the properties of polymers.
Mecanismo De Acción
The mechanism of action of phenylmethoxyphosphonoyloxymethylbenzene involves its interaction with specific molecular targets such as enzymes. The phosphonoyl group can mimic the phosphate group in biological systems, allowing the compound to bind to the active sites of enzymes like phosphatases and kinases. This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Phenylmethoxyphosphonoyloxymethylbenzene can be compared with other phosphonate esters such as:
Dimethyl methylphosphonate: Used as a flame retardant and plasticizer.
Diethyl ethylphosphonate: Employed in organic synthesis and as a chemical intermediate.
Triphenyl phosphite: Utilized as a stabilizer in polymers and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other phosphonate esters. Its methoxy linkage and benzene ring provide a versatile platform for further functionalization and application in various fields.
Propiedades
IUPAC Name |
phenylmethoxyphosphonoyloxymethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O3P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,18H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBXHGZAARWAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17176-77-1 |
Source


|
| Record name | Dibenzyl phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17176-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)methanamine](/img/structure/B7774215.png)
![(4-(Benzo[d]thiazol-2-yl)phenyl)methanol](/img/structure/B7774220.png)
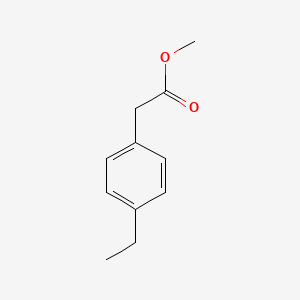
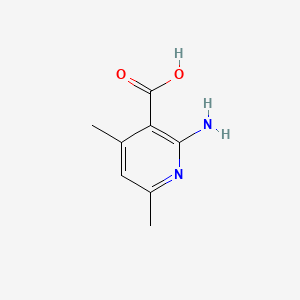
![2-[(4-Methylphenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B7774241.png)

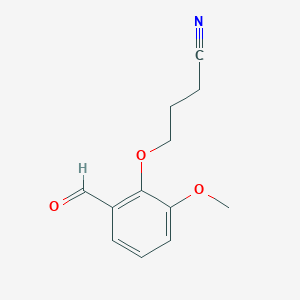
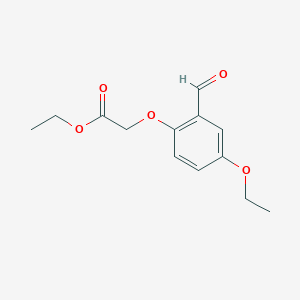
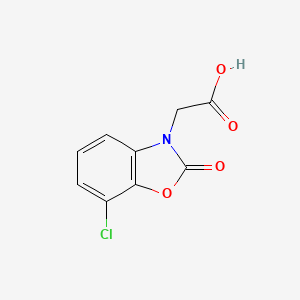
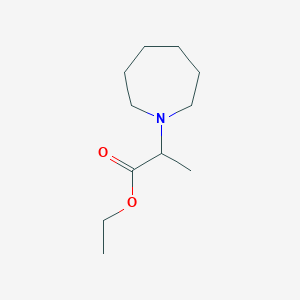
![1-[4-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone](/img/structure/B7774270.png)

